molecular formula C9H13N3O3 B1403336 1-N-(2-methoxyethyl)-4-nitrobenzene-1,3-diamine CAS No. 1339046-59-1

1-N-(2-methoxyethyl)-4-nitrobenzene-1,3-diamine

Cat. No.: B1403336
CAS No.: 1339046-59-1
M. Wt: 211.22 g/mol
InChI Key: ZTVZFGGCSJBRDA-UHFFFAOYSA-N
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Description

1-N-(2-methoxyethyl)-4-nitrobenzene-1,3-diamine is an organic compound characterized by the presence of a nitro group and two amine groups attached to a benzene ring, with an additional methoxyethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-N-(2-methoxyethyl)-4-nitrobenzene-1,3-diamine typically involves the nitration of a suitable benzene derivative followed by amination and subsequent introduction of the methoxyethyl group. One common method involves the nitration of 1,3-diaminobenzene to introduce the nitro group, followed by the reaction with 2-methoxyethylamine under controlled conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 1-N-(2-methoxyethyl)-4-nitrobenzene-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products Formed:

Scientific Research Applications

1-N-(2-methoxyethyl)-4-nitrobenzene-1,3-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-N-(2-methoxyethyl)-4-nitrobenzene-1,3-diamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The amine groups may also participate in hydrogen bonding and other interactions with biological molecules, influencing various pathways .

Comparison with Similar Compounds

  • 1-N-(2-methoxyethyl)-4-aminobenzene-1,3-diamine
  • 1-N-(2-methoxyethyl)-4-nitrobenzene-1,3-diamine

Uniqueness: this compound is unique due to the presence of both nitro and methoxyethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these functional groups are advantageous .

Properties

IUPAC Name

1-N-(2-methoxyethyl)-4-nitrobenzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3/c1-15-5-4-11-7-2-3-9(12(13)14)8(10)6-7/h2-3,6,11H,4-5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVZFGGCSJBRDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=CC(=C(C=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 5-chloro-2-nitroaniline (21.6 g, 125 mmol), 2-Methoxy-ethylamine (28.1 g, 375 mmol) and anhydrous potassium carbonate (18.9 g, 137 mmol) in N,N-dimethylacetamide (40 ml) was stirred at 135° C. under nitrogen for 2 days. Sample NMR analysis showed complete conversion of the starting material. The resultant mixture was then cooled to room temperature, poured into cold water and stirred vigorously for 30 minutes The resulting precipitate was collected by filtration, washed well with water then dried on the filter funnel. The resulting solid was slurried in diethyl ether, filtered, washed with additional diethyl ether, dried to afford N1-(2-methoxy-ethyl)-4-nitro-benzene-1,3-diamine (16 g, 61%) as a yellow-orange powder, and used in the next step without further purification.
Quantity
21.6 g
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reactant
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28.1 g
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18.9 g
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40 mL
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solvent
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resultant mixture
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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